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Introduction: The Mathematics of Failure
As a Senior Application Scientist, the most common error I see is treating long RNA synthesis

(60–120+ nt) as merely "extended" short synthesis. It is not. It is a war against probability.

The yield of a full-length oligonucleotide is calculated as

, where

is coupling efficiency and

is the number of couplings.

At 99% efficiency for a 20-mer:

yield.
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At 99% efficiency for a 100-mer:

yield.

At 98% efficiency for a 100-mer:

yield.

A 1% drop in coupling efficiency costs you nearly two-thirds of your final product.[1] This guide

is designed to reclaim that 1%.

Module 1: The Foundation (Solid Support Strategy)
The Problem: Users often use standard 500Å CPG (Controlled Pore Glass) for long RNA. This

causes steric occlusion; as the RNA coil grows, it fills the pore, blocking reagents from reaching

the 5'-OH.

Protocol 1: Support Selection Matrix
Do not use standard supports for >60-mers. Use the following specifications:

Oligo Length (nt)
Recommended
Pore Size

Loading Density
(µmol/g)

Rationale

20 – 40 500 Å 60 – 80
High surface area for

maximum scale.

40 – 80 1000 Å 30 – 40
Balances pore volume

with surface area.

> 80 2000 Å – 3000 Å 15 – 25

Critical: Large pores

prevent "synthesis

arrest" due to steric

crowding.

Expert Insight: For >80-mers, I strongly recommend Low-Loading (20 µmol/g) 2000Å CPG.

While the initial scale looks lower, the full-length yield is significantly higher because you avoid

the "n-x" truncation sequences caused by pore clogging.
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Module 2: The Chemistry (Coupling Optimization)
The Problem: Standard activators (Tetrazole) are too slow and weak for the steric bulk of long

RNA phosphoramidites (which carry bulky 2'-protecting groups like TBDMS or TOM).

Technical Deep Dive: Activator Choice
1H-Tetrazole: Obsolete for long RNA. Too slow.

ETT (5-Ethylthio-1H-tetrazole): Good standard.[2][3] Higher solubility (0.5M) improves

kinetics.

BTT (5-Benzylthio-1H-tetrazole):Preferred for RNA. It is more acidic than ETT, which

accelerates the activation of the sterically hindered RNA amidite.[2]

DCI (4,5-Dicyanoimidazole): Best for "clean" chemistry. Less acidic (prevents depurination)

but highly nucleophilic. Use if you see depurination peaks in MS.

Protocol 2: The "Double-Couple" Workflow
For any RNA >60 nt, implement a double-coupling cycle to push efficiency from 98.5% to

99.5%.

Delivery 1: Phosphoramidite + Activator (BTT).

Wait: 6 minutes (allows diffusion into 2000Å pores).

Wash: Acetonitrile (removes moisture/byproducts).

Delivery 2: Fresh Phosphoramidite + Activator.

Wait: 4 minutes.

Oxidize: Standard Iodine/Water/Pyridine.

Visualization: The High-Fidelity Synthesis Cycle
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Caption: The "Double-Couple" strategy minimizes n-1 deletions by refreshing reagents and

scavenging trace water before the final bond formation.

Module 3: Post-Synthesis (Deprotection & Handling)
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The Problem: The 2'-O-TBDMS group is hydrophobic and bulky. Incomplete removal results in

"n+mass" peaks. Furthermore, RNA is extremely susceptible to alkaline hydrolysis (cleavage) if

heated too long in basic conditions.

Protocol 3: Two-Stage Deprotection (The "Safe" Method)
Avoid one-pot protocols (like AMA) for long RNA if purity is paramount. Use this two-stage

approach to prevent degradation.

Stage 1: Base Deprotection & Cleavage

Reagent: Ammonia / Methylamine (AMA) (1:1 ratio).[4]

Condition: 65°C for 10 minutes.

Why: Fast cleavage minimizes exposure of the RNA backbone to base.

Action: Dry down the sample in a SpeedVac immediately.

Stage 2: 2'-OH Desilylation (TBDMS Removal)

Reagent:TEA·3HF (Triethylamine trihydrofluoride).[5][6]

Avoid TBAF: TBAF contains water and salts that are hard to remove and can degrade

RNA.[6] TEA·3HF is non-aqueous and gentler.

Protocol:

Resuspend dried pellet in 100 µL DMSO.

Add 125 µL TEA·3HF.[5][6]

Incubate at 65°C for 2.5 hours.

Quench: Add 1 mL Isopropanol to precipitate RNA.
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Q1: My 100-mer yield is acceptable, but the purity is
<20% on HPLC. Why?
A: This is likely DMT-ON retention failure. For long RNA, the hydrophobic DMT group is not

enough to separate the full-length product from the massive accumulation of truncated

sequences (n-1, n-2) on a reverse-phase column. Solution:

Synthesize DMT-OFF.[7]

Purify via Anion Exchange HPLC (DNAPac or similar) or PAGE. Anion exchange separates

based on charge (length), which is far more effective for long RNA than hydrophobicity.

Q2: I see a "ladder" of n-1, n-2, n-3 peaks. Is my
coupling failing?
A: Not necessarily. This is often Capping Failure. If unreacted 5'-OH groups are not capped,

they can react in the next cycle (n-1 deletion).[8] Fix:

Ensure your Capping Reagents (Cap A and Cap B) are fresh (< 2 months).

Check if precipitate has formed in Cap B (N-methylimidazole).

Increase Capping time to 2 minutes for >60-mers.

Q3: My RNA degrades completely after TBDMS removal.
A: You likely have RNase contamination or Metal Ion Catalysis. Fix:

Use sterile, DEPC-treated water for all post-deprotection steps.

Add 1mM EDTA to your final resuspension buffer. RNA hydrolysis is catalyzed by divalent

cations (

,

); EDTA chelates these ions, stabilizing the long RNA backbone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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